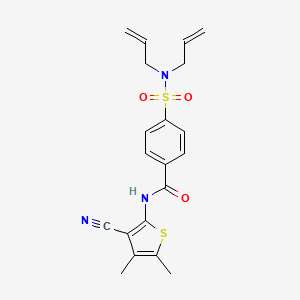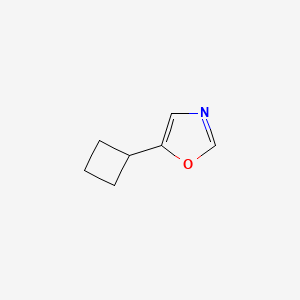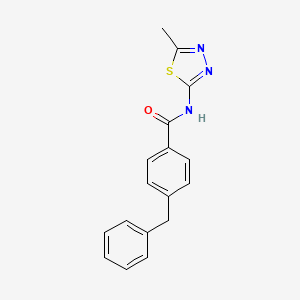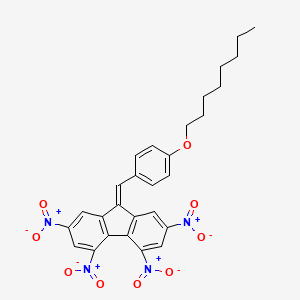
2-(Bromomethyl)-5-ethylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-ethylpyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Occurrence and Risks of Novel Brominated Compounds
A critical review highlights the increasing application of novel brominated flame retardants (NBFRs) and calls for further research on their occurrence, environmental fate, and toxicity. It points out significant knowledge gaps and the need for optimized analytical methods for all NBFRs, suggesting a relevant context for the study and application of brominated compounds like "2-(Bromomethyl)-5-ethylpyridine hydrobromide" (Zuiderveen, Slootweg, & de Boer, 2020).
Conversion of Biomass to Value-added Products
Research on converting plant biomass into furan derivatives provides insight into sustainable chemistry, where "2-(Bromomethyl)-5-ethylpyridine hydrobromide" could play a role in synthesizing intermediates for polymers, fuels, and other chemicals. This review explores the potential of biomass as a feedstock for the chemical industry, potentially including the synthesis of brominated organic compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Concentrations and Toxicology of Brominated Compounds
A review on 2,4,6-Tribromophenol, a brominated compound, discusses its wide production, environmental occurrence, and potential health risks. This context is relevant for understanding the broader implications of brominated compounds' use and disposal, including those related to "2-(Bromomethyl)-5-ethylpyridine hydrobromide" (Koch & Sures, 2018).
Propiedades
IUPAC Name |
2-(bromomethyl)-5-ethylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-7-3-4-8(5-9)10-6-7;/h3-4,6H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBKTXWKTWUYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-ethylpyridine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)



![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)
